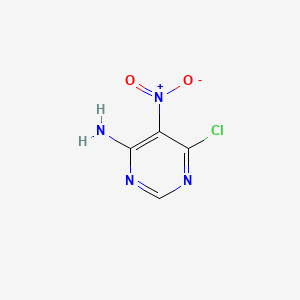

6-Chloro-5-nitropyrimidin-4-amine

Description

Importance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Sciences

The pyrimidine scaffold is a cornerstone of modern chemistry, primarily due to its integral role in the building blocks of life. As a constituent of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure and function of nucleic acids. nih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives, leading to the discovery of numerous compounds with significant pharmacological activities. benthamscience.comnih.govresearchgate.netresearchgate.net The pyrimidine ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govchemrxiv.org This versatility has led to the development of a wide array of drugs with applications ranging from anticancer to antimicrobial agents. benthamscience.comnih.govnih.gov

Role of Substituted Pyrimidines as Versatile Synthons in Organic and Medicinal Chemistry

Substituted pyrimidines are invaluable building blocks, or synthons, in the synthesis of a broad spectrum of organic molecules. researchgate.net The presence of nitrogen atoms in the ring influences its electronic properties, making it amenable to a variety of chemical transformations. The introduction of different functional groups onto the pyrimidine core allows for the fine-tuning of its reactivity and physical properties, enabling chemists to construct complex molecules with high precision. In medicinal chemistry, this adaptability is crucial for the process of drug discovery and development, where structure-activity relationships are meticulously explored to optimize therapeutic efficacy. researchgate.netnih.gov

Strategic Importance of Halogenated and Nitrated Pyrimidines in Chemical Transformations

The strategic placement of halogen and nitro groups on the pyrimidine ring significantly enhances its utility as a synthetic intermediate. Halogens, such as chlorine, act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of aromatic chemistry. chemrxiv.orgresearchgate.net This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity. researchgate.net

The nitro group, being a strong electron-withdrawing group, further activates the pyrimidine ring towards nucleophilic attack. chemrxiv.org This activation is particularly pronounced for positions ortho and para to the nitro group. The combination of a halogen and a nitro group on the pyrimidine scaffold, as seen in 6-Chloro-5-nitropyrimidin-4-amine, creates a highly reactive and versatile building block for organic synthesis. chemrxiv.org

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLOHIMQWHFSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195749 | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-94-3 | |

| Record name | 6-Chloro-5-nitropyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4316-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 6 Chloro 5 Nitropyrimidin 4 Amine

6-Chloro-5-nitropyrimidin-4-amine is a solid, pale yellow compound with the chemical formula C₄H₃ClN₄O₂. guidechem.com It is characterized by the presence of a chlorine atom, a nitro group, and an amino group attached to the pyrimidine (B1678525) ring. guidechem.com

Below is a table summarizing some of its key physicochemical properties:

| Property | Value |

| CAS Number | 4316-94-3 |

| Molecular Formula | C₄H₃ClN₄O₂ |

| Molecular Weight | 174.55 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Sparingly soluble in water (3 g/L at 25°C) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

This table is based on data from multiple sources. guidechem.compharmaffiliates.com

Synthesis and Reactivity

The synthesis of 6-Chloro-5-nitropyrimidin-4-amine and its derivatives often involves multi-step procedures starting from readily available pyrimidine (B1678525) precursors. A common strategy involves the chlorination and nitration of a suitable pyrimidine core. For instance, the synthesis of related compounds like 4,6-dichloro-5-nitropyrimidine (B16160) can be achieved through a series of reactions starting from diethyl malonate, involving nitration, cyclization, and chlorination steps. google.com

The reactivity of this compound is dominated by the presence of the chloro and nitro substituents. The chlorine atom at the 6-position is susceptible to nucleophilic displacement, a reaction that is further facilitated by the electron-withdrawing nitro group at the 5-position. chemrxiv.org This allows for the introduction of various functional groups at the 6-position.

Studies have shown that the chlorine atom is the preferred leaving group in nucleophilic aromatic substitution reactions with primary amines, even when an alkoxy group is also present on the ring. chemrxiv.org This selectivity is crucial for the controlled synthesis of more complex pyrimidine derivatives.

Applications in Chemical Synthesis

The unique combination of functional groups in 6-Chloro-5-nitropyrimidin-4-amine makes it a valuable intermediate in the synthesis of a variety of more complex heterocyclic compounds. guidechem.com Its ability to undergo nucleophilic aromatic substitution reactions allows for its use as a scaffold to build diverse molecular libraries.

For example, it can serve as a precursor for the synthesis of various substituted pyrimidines by reacting it with different nucleophiles. These reactions can lead to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental transformations in organic synthesis. chemscene.com The resulting substituted pyrimidines can then be further elaborated into more complex molecules with potential applications in materials science and medicinal chemistry.

Role in Medicinal Chemistry

The pyrimidine (B1678525) core is a well-established pharmacophore, and derivatives of 6-Chloro-5-nitropyrimidin-4-amine are of significant interest in medicinal chemistry. benthamscience.comnih.gov The ability to readily modify the pyrimidine ring at the 6-position allows for the systematic exploration of structure-activity relationships, a key process in drug discovery.

While specific therapeutic applications of this compound itself are not widely reported, it serves as a crucial building block for the synthesis of compounds with potential biological activity. guidechem.comchemicalbook.com For instance, the amino and nitro groups, along with the reactive chlorine atom, provide handles for the construction of fused ring systems, such as purines, which are another class of biologically important heterocycles. chemrxiv.orgchemrxiv.org The antifungal properties of substituted pyrimidines have also been noted, suggesting a potential avenue for the application of derivatives of this compound. chemicalbook.com

Conclusion

Established Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a multi-step process, often commencing from readily available pyrimidine precursors. A common and established route involves the sequential chlorination and nitration of a suitably substituted pyrimidine ring.

One logical synthetic approach starts with 4,6-dihydroxypyrimidine (B14393). This precursor can be converted to 4,6-dichloro-5-nitropyrimidine (B16160) by reaction with phosphorus oxychloride. chemicalbook.com Subsequent selective amination at the C4 position would yield the target molecule. The synthesis of the related compound, 4,6-dichloro-5-nitropyrimidine, has been achieved by treating 4,6-dihydroxy-5-nitropyrimidine (B14392) with phosphorus oxychloride. chemicalbook.com

An alternative strategy involves starting with a pre-aminated pyrimidine. For instance, the synthesis could begin with 4-amino-6-hydroxypyrimidine. Chlorination of this intermediate would yield 4-amino-6-chloropyrimidine. Subsequent nitration at the C5 position would then produce the final product, this compound. The nitration of pyrimidine rings is a well-established reaction, often carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comgoogle.com

Optimized and Novel Synthetic Routes for Pyrimidine Derivatives

The field of pyrimidine synthesis is continually evolving, with a focus on improving yields, reducing reaction times, and enhancing substrate scope. These advancements are directly applicable to the synthesis of this compound and its precursors.

Chlorination Reactions of Pyrimidine Precursors

The conversion of hydroxypyrimidines to chloropyrimidines is a fundamental transformation in pyrimidine chemistry. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose. nih.govnih.gov Traditional methods often involve using a large excess of POCl₃, which serves as both the reagent and the solvent. google.comgoogle.com However, more recent and optimized protocols have focused on reducing the amount of this corrosive and environmentally hazardous reagent.

Solvent-free chlorination of hydroxypyrimidines using equimolar amounts of POCl₃ in a sealed reactor has been demonstrated to be an efficient and scalable method. nih.govnih.gov This approach not to be only more environmentally friendly but also often results in high yields and simplified work-up procedures. The use of a base, such as pyridine (B92270) or N,N-dimethylaniline, is common to neutralize the HCl generated during the reaction. nih.govgoogle.com The combination of PCl₅ with POCl₃ has also been reported to be effective, sometimes leading to unexpected but useful chlorination patterns. google.com

Table 1: Comparison of Chlorination Methods for Hydroxypyrimidines

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Conventional | Excess POCl₃ | Reflux | Well-established | Large excess of corrosive reagent, harsh conditions |

| Solvent-Free | Equimolar POCl₃, Pyridine | Sealed reactor, 140–160 °C | Reduced reagent use, high yields, environmentally friendlier | Requires specialized equipment (sealed reactor) |

| Mixed Reagent | POCl₃, PCl₅ | Varies | Can achieve chlorination where POCl₃ alone fails | Potential for side reactions and over-chlorination |

Nitration Reactions of Pyrimidine Derivatives

The introduction of a nitro group onto the pyrimidine ring is a key step in the synthesis of this compound. The C5 position of the pyrimidine ring is generally susceptible to electrophilic substitution, particularly when activating groups are present. The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The conditions for nitration can be controlled to achieve selective mononitration. For instance, the nitration of 4,6-dihydroxy-2-methylpyrimidine (B75791) can be achieved using nitric acid in the presence of sulfuric acid, with careful temperature control to manage the exothermic nature of the reaction. google.com Alternative nitrating agents, such as metal nitrates in sulfuric acid, have also been explored as greener alternatives to concentrated nitric acid. researchgate.net The nitration of fused pyrimidine systems has also been studied, with the concentration of nitric acid influencing the reaction outcome. rsc.org

Cyclization Strategies for Pyrimidine Ring Formation

The fundamental synthesis of the pyrimidine ring itself can be achieved through various cyclization strategies. These methods typically involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328).

A classic method is the reaction of a 1,3-dicarbonyl compound with an amidine or related species. For example, malonic acid diesters can be condensed with guanidine in the presence of a base like sodium ethoxide to form 2-amino-4,6-dihydroxypyrimidines. nih.gov A process for the preparation of 4,6-dihydroxypyrimidine involves the reaction of a malonate with formamide (B127407) and an alkali metal alkoxide at elevated temperatures. google.com

More advanced, one-pot, multi-component reactions have been developed to streamline the synthesis of highly substituted pyrimidines. masterorganicchemistry.com These methods offer advantages in terms of efficiency and atom economy.

Advancements in Green Chemistry Approaches for Pyrimidine Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods in chemistry, and pyrimidine synthesis is no exception. Green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green approaches in pyrimidine synthesis include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often leads to higher yields and cleaner reactions.

Solvent-free reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a recyclable solvent, reduces waste and environmental impact. The solvent-free chlorination of hydroxypyrimidines is a prime example. nih.govnih.gov

Use of greener catalysts: The development and use of recyclable or less toxic catalysts are central to green chemistry.

Multi-component reactions: These reactions, where three or more reactants are combined in a single step to form a complex product, are inherently more efficient and generate less waste than traditional multi-step syntheses. masterorganicchemistry.com

Mechanistic Investigations into Key Synthetic Steps

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The chlorination of hydroxypyrimidines with POCl₃ is believed to proceed through the formation of a pyrophosphate-type intermediate. The hydroxyl group of the pyrimidine attacks the phosphorus atom of POCl₃, followed by elimination of HCl and subsequent nucleophilic attack by chloride.

The nitration of the pyrimidine ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, acts as the electrophile. masterorganicchemistry.comnih.gov The pyrimidine ring, while generally electron-deficient, can be sufficiently activated by substituent groups to undergo electrophilic attack. The reaction proceeds via a high-energy intermediate known as a sigma complex or Wheland intermediate, where the aromaticity of the ring is temporarily broken. nih.gov Subsequent deprotonation restores aromaticity and yields the nitro-substituted product.

The substitution of a chlorine atom on the pyrimidine ring, for instance in the amination of a chloropyrimidine, typically occurs via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This pathway is favored for electron-deficient aromatic and heteroaromatic systems. The reaction proceeds through a two-step addition-elimination process. The nucleophile (e.g., an amine) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . libretexts.orgnih.gov The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, can be stabilized by electron-withdrawing groups like the nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. Computational studies have shown that the regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com

Table 2: Key Mechanistic Concepts in the Synthesis of this compound

| Reaction Type | Mechanism | Key Intermediate | Influencing Factors |

| Chlorination | Nucleophilic Substitution | Pyrophosphate-type intermediate | Reagent choice (POCl₃, PCl₅), reaction temperature |

| Nitration | Electrophilic Aromatic Substitution (SEAr) | Sigma Complex (Wheland Intermediate) | Strength of nitrating agent, activating/deactivating groups on the ring |

| Amination | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Nucleophilicity of the amine, electron-withdrawing groups on the ring, solvent |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for this compound involves the displacement of the chloro group by a variety of nucleophiles. The electron-withdrawing nitro group plays a crucial role in stabilizing the intermediate Meisenheimer complex, thereby facilitating the substitution process.

Amination Reactions for C-N Bond Formation

The formation of a carbon-nitrogen bond via amination is a well-documented transformation for this pyrimidine derivative, achievable through both metal-catalyzed and direct substitution methods.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the amination of chloro-substituted 5-nitropyrimidines, often providing higher yields and greater selectivity compared to traditional SNAr conditions. ccspublishing.org.cn Studies have shown that palladium(II) acetate (B1210297) in combination with ligands such as Xantphos and a base like cesium carbonate in toluene (B28343) at elevated temperatures can effectively catalyze the amination of related 6-chloropurine (B14466) nucleosides. nih.gov In these systems, it has been observed that chloronucleosides require a higher catalyst loading compared to their bromo-counterparts to achieve good yields. nih.gov

For chloro-substituted 5-nitropyrimidines, the scope of palladium-catalyzed amination has been explored with various aliphatic, heterocyclic, and aromatic amines. ccspublishing.org.cn The success of these reactions is influenced by the electronic effects and steric hindrance of the incoming amine. ccspublishing.org.cn

Table 1: Palladium-Catalyzed Amination of Chloro-Substituted 5-Nitropyrimidines with Various Amines ccspublishing.org.cn

| Amine | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Anisidine | Pd(OAc)₂ / BINAP | Toluene | 25 | 3.5 | >85 |

| Aliphatic Amines | Pd(OAc)₂ / Ligand | Acetonitrile | 25 | 3.5 | High |

| Heterocyclic Amines | Pd(OAc)₂ / Ligand | Acetonitrile | 25 | 3.5 | High |

| Aromatic Amines | Pd(OAc)₂ / Ligand | Acetonitrile | 25 | 3.5 | High |

Note: This table is a representation of typical conditions and outcomes. Specific ligands and bases were optimized for different amine classes.

The direct displacement of the C6-chloro group with primary and secondary amines is a facile and widely used method for the synthesis of 6-amino-5-nitropyrimidine derivatives. These reactions are typically carried out in polar aprotic solvents such as ethanol (B145695) or under microwave irradiation to enhance reaction rates. researchgate.net The use of a base like diisopropylethylamine (DIPEA) is common to neutralize the HCl generated during the reaction. researchgate.net

Research on the amination of the related 6-chloropurine derivatives has demonstrated the efficacy of this method with a range of amines, including cyclohexylamine, morpholine, and piperidine, yielding the corresponding 6-substituted aminopurines in good yields. researchgate.net

Table 2: Direct Nucleophilic Amination of 6-Chloropurine Derivatives with Various Amines researchgate.net

| Amine | Conditions | Solvent | Yield (%) |

| Cyclohexylamine | Microwave, 120°C, 150W | Ethanol | High |

| Morpholine | Microwave, 120°C, 150W | Ethanol | High |

| Piperidine | Microwave, 120°C, 150W | Ethanol | High |

Note: This table is illustrative of the general reactivity of the 6-chloro-purine scaffold, which is analogous to this compound.

The synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine is a specific example of this type of transformation. bldpharm.com

In pyrimidine systems containing multiple leaving groups, the regioselectivity of nucleophilic substitution is a critical consideration. For di-halogenated nitropyrimidines, the position of the nitro group is a key determinant of the reaction site. In the case of 2,6-dichloro-3-nitropyridine, a related heterocyclic system, nucleophilic attack is favored at the 2-position, which is ortho to the nitro group, suggesting kinetic control. stackexchange.com This is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the ortho position more electron-deficient. stackexchange.com

In nucleophilic aromatic substitution reactions, the nature of the leaving group significantly influences the reaction rate. Generally, weaker bases are better leaving groups. libretexts.org When comparing a chloro and an alkoxy group on a nitropyrimidine ring, the reactivity is not always straightforward.

A study on 6-alkoxy-4-chloro-5-nitropyrimidines revealed that when reacted with primary amines, the chlorine atom is preferentially substituted over the alkoxy group. chemrxiv.orgchemrxiv.org This indicates that under these conditions, chloride is a better leaving group than alkoxide. Interestingly, the initial product of mono-amination can then undergo a second substitution where the alkoxy group is displaced by another molecule of the amine, leading to a symmetrically disubstituted product. chemrxiv.orgchemrxiv.org This subsequent reaction, however, often requires more forcing conditions. chemrxiv.org

Hydrolysis and Alcoholysis Reactions

The C6-chloro group of this compound can also be displaced by oxygen-based nucleophiles such as water (hydrolysis) or alcohols (alcoholysis). These reactions are also SNAr processes, facilitated by the electron-deficient pyrimidine ring.

While specific studies focusing solely on the hydrolysis of this compound are not prevalent in the provided search results, the principles of SNAr suggest that this reaction is feasible, likely yielding 6-hydroxy-5-nitropyrimidin-4-amine.

Alcoholysis reactions have been demonstrated. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine with alcohols such as prop-2-yn-1-ol, benzylic alcohols, and ethanol in the presence of a base like DBU in anhydrous THF leads to the monosubstituted 6-alkoxy-4-chloro-5-nitropyrimidines. chemrxiv.org This demonstrates the viability of the chloro group as a leaving group in the presence of an alcohol nucleophile.

Other Nucleophilic Displacements

The chlorine atom at the C6 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitro group and the pyrimidine ring itself.

Studies have shown that when 6-alkoxy-4-chloro-5-nitropyrimidines react with primary amines, the initial substitution occurs at the C4 position, displacing the chlorine atom. chemrxiv.org However, under the same reaction conditions, a subsequent substitution of the alkoxy group at the C6 position can occur, leading to disubstituted products. chemrxiv.orgchemrxiv.org This suggests that while the chloro group is a good leaving group, the alkoxy group can also be displaced, particularly when an excess of the nucleophile is used. chemrxiv.org

For instance, the reaction of 4,6-dichloro-5-nitropyrimidine with N-methylbenzylamine in the presence of triethylamine (B128534) in anhydrous THF results in the substitution of one of the chlorine atoms to yield 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. nih.gov This highlights the feasibility of selective monosubstitution under controlled conditions.

The following table summarizes examples of nucleophilic displacement reactions on chloro-nitropyrimidine systems.

| Starting Material | Nucleophile | Product | Reference |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary amines | Disubstituted dialkyl/arylamine pyrimidines | chemrxiv.orgchemrxiv.org |

| 4,6-dichloro-5-nitro-pyrimidine | N-methylbenzylamine | 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | nih.gov |

Reduction Reactions of the Nitro Group to Amino or Other Functionalities

The nitro group of this compound can be readily reduced to an amino group, providing a pathway to pyrimidine-4,5-diamine derivatives. These diamines are key precursors for the synthesis of purines and other heterocyclic systems.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Raney nickel is another effective catalyst for this purpose and is often preferred when trying to avoid the dehalogenation of aryl chlorides. commonorganicchemistry.com

Other reagents for nitro group reduction include:

Iron (Fe) in acidic media (e.g., acetic acid). commonorganicchemistry.com

Zinc (Zn) in acidic conditions. commonorganicchemistry.com

Tin(II) chloride (SnCl₂), which offers a mild reduction method. commonorganicchemistry.com

Sodium hydrosulfite. wikipedia.org

Sodium sulfide, which can sometimes allow for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.comwikipedia.org

The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the chloro substituent. For example, while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

The following table provides a summary of common reagents used for the reduction of nitro groups.

| Reagent | Conditions | Selectivity | Reference |

| H₂/Pd/C | Catalytic hydrogenation | Reduces both aromatic and aliphatic nitro groups | commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Useful for substrates with aromatic halides | commonorganicchemistry.com |

| Fe/Acid | Acidic conditions | Mild reduction | commonorganicchemistry.com |

| Zn/Acid | Acidic conditions | Mild reduction | commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Tolerates other reducible groups | commonorganicchemistry.com |

| Na₂S | - | Can be selective for one nitro group | commonorganicchemistry.comwikipedia.org |

Electrophilic Aromatic Substitution Reactivity

The pyrimidine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two ring nitrogens and the nitro group. In electrophilic aromatic substitution reactions, the aromatic ring acts as a nucleophile. youtube.com Therefore, electron-donating groups activate the ring towards this reaction, while electron-withdrawing groups deactivate it. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require an acid catalyst to generate a strong electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com Given the highly electron-deficient character of the pyrimidine ring in this compound, it is expected to be unreactive towards electrophilic aromatic substitution under standard conditions. Any potential electrophilic attack would likely occur at the amino group, which is the most nucleophilic site in the molecule.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C6 position of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used to synthesize biaryls, styrenes, and conjugated dienes. libretexts.org

The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a base. libretexts.org

In the context of this compound, the chloro substituent can participate in Suzuki-Miyaura coupling with various aryl- and heteroarylboronic acids or their esters. This allows for the introduction of diverse aryl or heteroaryl moieties at the C6 position. For instance, the Suzuki-Miyaura coupling of 6-chloropurines with arylboronic acids has been shown to be an efficient method for synthesizing 6-arylpurine derivatives. researchgate.net Although this compound is not a purine (B94841) itself, this demonstrates the feasibility of applying this methodology to similar heterocyclic systems.

A recent development in this area is the "aminative Suzuki-Miyaura coupling," which incorporates a formal nitrene insertion, leading to the formation of C-N-C linked diaryl amines instead of C-C linked biaryls. snnu.edu.cnnih.gov

Beyond the Suzuki-Miyaura reaction, the chloro group on this compound can participate in other palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a widely used method for forming C-N bonds between aryl halides and amines. nih.govuwindsor.ca This reaction would allow for the introduction of a wide range of amino groups at the C6 position of the pyrimidine ring. The versatility of this reaction has made it a staple in medicinal chemistry for the synthesis of arylamine-containing compounds. nih.gov

The choice of palladium precursor, ligand, base, and solvent are all critical parameters that influence the outcome of these coupling reactions. uwindsor.ca For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can enhance reactivity and selectivity. snnu.edu.cn

Intramolecular Oxidation-Reduction Reactions

Specific information regarding intramolecular oxidation-reduction reactions directly involving this compound is not extensively detailed in the provided search results. However, the presence of both a reducible nitro group and an oxidizable amino group within the same molecule suggests the potential for such transformations under specific conditions.

For example, in related systems, intramolecular redox processes can lead to the formation of cyclic products. While not a direct example, the reduction of a nitro group to a hydroxylamine, followed by intramolecular cyclization, is a known reaction pathway in the synthesis of certain heterocyclic compounds. wikipedia.org The specific conditions required to induce such a reaction in this compound would need to be experimentally determined.

Synthesis of Monosubstituted and Disubstituted Pyrimidine Derivatives

The chlorine atom in this compound is readily displaced by a variety of nucleophiles, providing a straightforward route to monosubstituted pyrimidine derivatives. Nucleophilic substitution with primary and secondary aliphatic amines, as well as O- and S-nucleophiles, has been successfully reported. biomedpharmajournal.org For instance, reactions with amines under basic conditions or with microwave assistance can efficiently yield 6-amino-substituted-5-nitropyrimidin-4-amine derivatives. researchgate.net

The synthesis of disubstituted pyrimidines often involves a sequential substitution strategy. Starting from a related precursor, 6-alkoxy-4-chloro-5-nitropyrimidine, it was observed that reaction with primary amines led to the unexpected formation of symmetric disubstituted dialkyl/arylamino pyrimidines instead of the anticipated monosubstituted product. chemrxiv.org This outcome suggests that the initially substituted product, a 6-alkoxy-4-alkylamine-5-nitro-pyrimidine, undergoes a subsequent substitution of the alkoxy group. chemrxiv.org This reactivity highlights the fine balance of leaving group potential in such activated pyrimidine systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have also been employed to introduce aryl or heteroaryl substituents at the C6 position. researchgate.netresearchgate.net This method allows for the formation of carbon-carbon bonds, significantly expanding the structural diversity of the pyrimidine derivatives.

Table 1: Examples of Monosubstituted Pyrimidine Derivatives

| Reactant | Nucleophile/Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Various Amines | 6-(Substituted-amino)-5-nitropyrimidin-4-amine | Nucleophilic Aromatic Substitution |

| This compound | Arylboronic Acids | 6-Aryl-5-nitropyrimidin-4-amine | Suzuki Cross-Coupling |

Formation of Fused Heterocyclic Ring Systems

The strategic placement of functional groups on the this compound scaffold makes it an ideal precursor for the construction of various fused heterocyclic ring systems. This is typically achieved by first introducing a suitable functional group at the C6 position, followed by reduction of the nitro group at C5 to an amino group, which then participates in a cyclization reaction.

Purines are a class of bicyclic heterocycles of immense biological importance. Polysubstituted pyrimidines are key starting materials for the synthesis of purine rings. chemrxiv.org The general strategy involves the use of a 4,5-diaminopyrimidine (B145471) derivative, which can be readily obtained from this compound. After substitution of the chlorine atom, the nitro group is reduced to an amine. The resulting 6-substituted-pyrimidine-4,5-diamine can then be cyclized with a one-carbon synthon (e.g., formic acid, orthoesters) to form the imidazole (B134444) ring of the purine system. chemrxiv.org

For example, 2,6,9-trisubstituted purine derivatives have been synthesized starting from 2-fluoro-6-chloropurine, which itself is derived from a pyrimidine precursor. nih.gov The synthesis involves regioselective Suzuki coupling at C-6 followed by nucleophilic substitution at C-2. nih.gov Another approach involves the direct reaction of 6-chloropurines with nucleophiles like hydrazine (B178648) hydrate (B1144303) or alcohols to yield 6-hydrazinyl or 6-alkoxy purine derivatives, respectively. jchps.com

Table 2: Key Steps in Purine Synthesis from Pyrimidine Precursors

| Starting Material | Key Transformation | Intermediate | Cyclization Reagent | Product Class |

|---|---|---|---|---|

| This compound | 1. Nucleophilic Substitution (C6) 2. Nitro Group Reduction (C5) | 6-Substituted-pyrimidine-4,5-diamine | One-carbon synthons (e.g., Formic Acid) | Substituted Purines |

| 6-Chloropurine | Nucleophilic Substitution with Hydrazine | 6-Hydrazinylpurine | - | Hydrazinylpurine Derivatives |

Pteridines are another important class of fused heterocycles. Their synthesis often relies on the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. A common method, known as the Isay reaction, involves reacting a 4,5-diaminopyrimidine with a dicarbonyl compound to form the pteridine (B1203161) ring system.

Starting from this compound, a similar strategy to purine synthesis can be employed. The nitro group can be reduced to an amine, and the chlorine can be substituted or retained. The resulting 4,5-diaminopyrimidine derivative is the key intermediate. For instance, 2-amino-6-chloro-5-nitropyrimidin-4(3H)one can be reacted with an amino alcohol, followed by activation of the hydroxyl group and reduction of the nitro group, to eventually yield a substituted pterin.

The pyrimidine ring of this compound can also be fused with a triazole ring to form triazolopyrimidine derivatives, which are of interest in medicinal chemistry. researchgate.net One common isomer is the chemrxiv.orgjchps.comnih.govtriazolo[4,5-d]pyrimidine system. The synthesis can be achieved by reacting a hydrazinylpyrimidine with a reagent that provides the fifth atom of the triazole ring. For example, after converting the C6-chloro group to a hydrazinyl group and reducing the C5-nitro group, the resulting 5-amino-6-hydrazinylpyrimidine can be cyclized.

Alternatively, the synthesis of 1,2,3-triazolo[4,5-d]pyrimidine compounds has been reported, highlighting the versatility of pyrimidine precursors in constructing different fused triazole systems. google.com

Strategic Introduction of Diverse Functional Groups for Enhanced Bioactivity

The derivatization of this compound is often driven by the search for new bioactive molecules. The substituents introduced at the C6 and C4 positions, as well as the modifications leading to fused systems, play a crucial role in determining the biological activity of the final compounds.

The nitro group is a key feature, not only for activating the C6 position for nucleophilic substitution but also as a potential pharmacophore or a precursor to the biologically important amino group. nih.gov For instance, nitropyridine-containing molecules have been developed as potent inhibitors of Janus kinase 2 (JAK2). nih.gov

The synthesis of 2,6,9-trisubstituted purine derivatives has shown that the nature of the substituent at position 6 is critical for cytotoxic activity. nih.gov Studies revealed that an arylpiperazinyl system at this position is beneficial for anticancer activity. nih.gov Similarly, the development of thiazolo[5,4-d]pyrimidine (B3050601) derivatives as dual antagonists for adenosine (B11128) A1 and A2A receptors demonstrated that the affinity can be modulated by the substituents at positions 2 and 5 of the fused ring system. nih.gov These findings underscore the importance of strategically introducing diverse functional groups to the core pyrimidine scaffold to optimize interactions with biological targets.

Role as a Key Building Block in Multi-Step Organic Syntheses

This compound serves as a foundational component in numerous multi-step synthetic sequences due to its inherent reactivity and functional group handles. bldpharm.com The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry. chemrxiv.orgbeilstein-journals.org This allows for the straightforward introduction of various substituents, including alkoxy, and alkyl/arylamino groups. chemrxiv.orgchemrxiv.org

The reactivity of the pyrimidine ring is significantly influenced by the presence of the nitro group at the 5-position. This powerful electron-withdrawing group activates the ring towards nucleophilic attack, making the substitution of the chlorine atom a facile process, often achievable under mild reaction conditions. chemrxiv.org

Furthermore, the nitro group itself represents a key functional handle. Its reduction to an amino group provides a site for subsequent cyclization reactions, a common strategy for constructing fused heterocyclic systems like purines. chemrxiv.orgchemrxiv.org This sequential, controlled functionalization makes this compound an ideal starting material for building molecular complexity in a stepwise manner.

Table 1: Key Reactive Sites of this compound and Their Transformations

| Reactive Site | Position | Type of Reaction | Potential Transformation |

| Chlorine Atom | C6 | Nucleophilic Aromatic Substitution (SNAr) | Substitution with amines, alcohols, thiols to introduce diverse functional groups. |

| Nitro Group | C5 | Reduction | Conversion to an amino group, enabling further reactions like diazotization or cyclization. |

| Amino Group | C4 | Acylation, Alkylation | Modification to introduce further diversity, although less commonly exploited than the other sites. |

Precursor for the Synthesis of Structurally Complex Molecules

The strategic positioning of reactive sites on the this compound ring makes it an excellent precursor for assembling intricate molecular architectures. bldpharm.comnih.gov A prime example is its utility in the synthesis of polysubstituted purines, which are privileged structures in medicinal chemistry. chemrxiv.org

The synthetic strategy often begins with the selective substitution of the C6-chloro group. For instance, reacting 6-alkoxy-4-chloro-5-nitropyrimidines (derivatives of the title compound) with primary amines does not always result in the expected simple substitution. chemrxiv.orgchemrxiv.org Instead, a disubstitution can occur, where both the chlorine and the alkoxy group are replaced by the amine, leading to symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines. chemrxiv.orgchemrxiv.org This unexpected reactivity provides a novel route to symmetrically disubstituted pyrimidines. chemrxiv.org

Following the modification of the pyrimidine core, the nitro group can be reduced to an amine. This newly formed amino group, positioned adjacent to the existing amine at C4, creates a diamine system ripe for cyclization with various one-carbon synthons (e.g., orthoesters) to construct the imidazole ring, thus completing the purine skeleton. chemrxiv.org This modular approach allows for the generation of diverse purine libraries for applications such as drug discovery. chemrxiv.org

Table 2: Examples of Structurally Complex Molecules Derived from Pyrimidine Precursors

| Precursor Type | Resulting Complex Molecule | Synthetic Steps | Reference |

| 4,6-dichloro-5-nitropyrimidine | 6,8,9-polysubstituted purines | Sequential SNAr, nitro reduction, cyclization | chemrxiv.orgchemrxiv.org |

| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | Ticagrelor | Multi-step reaction including diazotization and coupling | google.com |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines | One-pot disubstitution with primary amines | chemrxiv.orgchemrxiv.org |

Utility in the Construction of Novel Pharmaceutical and Agrochemical Intermediates

The derivatives of this compound are crucial intermediates in the synthesis of new pharmaceutical and agrochemical agents. bicbiotech.comgoogle.com The ability to use this compound to build purine libraries is of immense value in medicinal chemistry, as purine analogs are known to interact with a wide range of biological targets, including enzymes and receptors. chemrxiv.org

The synthesis of the antiplatelet drug Ticagrelor, for example, relies on a highly substituted pyrimidine core. While not starting directly from the title compound, the synthesis involves a related intermediate, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, highlighting the importance of substituted chloropyrimidines in constructing complex active pharmaceutical ingredients (APIs). google.comgoogle.com The synthetic routes to such compounds often involve the reduction of a nitro group to an amine on the pyrimidine ring, a key transformation also available to this compound. google.com

Beyond pharmaceuticals, substituted pyrimidines also have applications in agrochemistry. For instance, this compound itself has been noted for its antifungal properties. chemicalbook.com This suggests that it and its derivatives can serve as scaffolds for the development of new crop protection agents. The versatility of the SNAr reaction allows for the attachment of various toxophoric or pharmacophoric groups, enabling the systematic exploration of structure-activity relationships.

Table 3: Examples of Intermediates and Their Potential Applications

| Intermediate | Potential Application Area | Rationale |

| Polysubstituted purines | Medicinal Chemistry (Drug Discovery) | Privileged structures that interact with numerous biological targets. chemrxiv.org |

| 4,6-dialkyl/arylamino-5-nitropyrimidines | Pharmaceutical Synthesis | Precursors to purine libraries and other complex heterocycles. chemrxiv.orgchemrxiv.org |

| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | Pharmaceutical Manufacturing | Key intermediate in the synthesis of the drug Ticagrelor. google.com |

| This compound | Agrochemical Research | Shows antifungal properties and serves as a scaffold for new fungicides. chemicalbook.com |

Density Functional Theory (DFT) Studies on Reaction Pathways.chemrxiv.orgrsc.orgchemrxiv.org

Density Functional Theory (DFT) has been a important tool in elucidating the reaction pathways of nitro-activated pyrimidines. chemrxiv.orgrsc.orgchemrxiv.org Computational studies on compounds structurally related to this compound, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shed light on the intricacies of nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of this class of compounds. chemrxiv.orgrsc.orgchemrxiv.org

Research has focused on understanding the unexpected reactivity and selectivity observed during the synthesis of substituted pyrimidines. chemrxiv.orgrsc.orgchemrxiv.org For instance, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, the preferential substitution of the alkoxy group over the chlorine atom was a surprising outcome. chemrxiv.orgrsc.orgchemrxiv.org DFT calculations were employed to investigate the underlying reaction mechanism responsible for this selectivity. chemrxiv.orgrsc.orgchemrxiv.org These studies have highlighted the presence of pre-reactive molecular complexes, which form before the transition state and can facilitate the reaction. rsc.orgchemrxiv.org

A key aspect of the computational investigation into the SNAr reactions of these pyrimidine systems is the characterization of transition states and intermediates, most notably Meisenheimer complexes. chemrxiv.orgrsc.orgchemrxiv.org The formation of a Meisenheimer complex, a σ-adduct, is a hallmark of the SNAr mechanism.

In a computational study of the reaction between 6-alkoxy-4-chloro-5-nitropyrimidines and primary amines, the Meisenheimer complex was identified as a crucial intermediate that may dictate the reaction pathway. chemrxiv.orgrsc.orgchemrxiv.org The intrinsic reaction coordinate (IRC) calculations have been instrumental in confirming the connection between the transition states and the corresponding Meisenheimer complexes. rsc.orgchemrxiv.org Interestingly, the research suggests that in some instances, what is traditionally considered an intermediate may behave more like a transition state, indicating the complexity of these reaction landscapes. chemrxiv.org

The analysis of energetic profiles and the calculation of reaction barriers provide quantitative insights into the feasibility and selectivity of different reaction pathways. By calculating the free energy barriers (ΔG‡) for various steps in the SNAr reaction, researchers can predict which pathway is kinetically favored.

In the study of the sequential substitution on 6-alkoxy-4-chloro-5-nitropyrimidine, DFT calculations at the M06-2X/6-31G* level of theory were used to determine the energy barriers for the substitution of both the chlorine and the alkoxy groups. chemrxiv.org The results showed that the initial substitution of the chlorine atom has a lower energy barrier compared to the substitution of the alkoxy group, which is consistent with experimental observations under certain conditions. chemrxiv.org However, the subsequent substitution of the alkoxy group in the monosubstituted intermediate was found to be kinetically feasible, leading to the disubstituted product. chemrxiv.org

The table below summarizes the calculated free energy reaction barriers for the competitive reaction pathways in the aminolysis of a model 6-methoxy-4-chloro-5-nitropyrimidine with methylamine.

Table 1: Calculated Free Energy Reaction Barriers (ΔG‡) and Rate Constants (k) for SNAr Reactions

| Reaction Step | Transition State | ΔG‡ (kcal/mol) | Estimated Rate Constant (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| Path 1: Cl Substitution | |||

| 2 -> 3 (Cl substitution) | TS23 | 13.13 | 1.48 x 10³ |

| 3 -> 5 (Alkoxy substitution) | TS35 | 17.41 | 1.08 |

| Path 2: Alkoxy Substitution | |||

| 2 -> 6 (Alkoxy substitution) | TS26 | 15.44 | 29.9 |

| Direct Disubstitution | |||

| 1 -> 6 (Cl substitution on dichloro) | TS16 | 11.36 | 2.92 x 10⁴ |

| 6 -> 5 (Second Cl substitution) | TS65 | 12.50 | 4.29 x 10³ |

Data sourced from Gómez et al. (2023). Calculations were performed at the M06-2X/6-31G level of theory in dichloromethane (B109758) as a solvent.* chemrxiv.org

Molecular Dynamics Simulations to Understand Reaction Dynamics

While DFT provides a static picture of the reaction pathways, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of molecules in solution, including conformational changes and solvent effects. Currently, there is a lack of specific published research utilizing molecular dynamics simulations to investigate the reaction dynamics of this compound. Such studies would be beneficial for a more complete understanding of the reaction process, including the role of solvent molecules in stabilizing intermediates and transition states.

Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies are crucial for the design of new molecules with desired biological activities. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR), are often employed to build predictive models. At present, specific computational SAR studies focused on this compound are not widely reported in publicly available literature. However, the general scaffold of substituted pyrimidines is a common feature in many biologically active compounds, and it is likely that proprietary SAR studies exist within pharmaceutical research.

Prediction of Reactivity, Regioselectivity, and Chemoselectivity

Computational chemistry offers powerful tools for predicting the reactivity, regioselectivity, and chemoselectivity of organic reactions. For this compound and related compounds, DFT calculations can be used to predict the most likely sites for nucleophilic attack. The presence of the electron-withdrawing nitro group and the nitrogen atoms in the pyrimidine ring significantly activates the ring towards nucleophilic substitution.

The study by Gómez et al. (2023) on a related system demonstrates how computational methods can explain and predict chemoselectivity—in their case, the preference for the aminolysis of an alkoxy group over a chlorine atom under specific conditions. chemrxiv.orgrsc.orgchemrxiv.org This type of analysis, based on the calculation of reaction barriers and the stability of intermediates, can be extended to predict the outcome of reactions with a wide range of nucleophiles and different substitution patterns on the pyrimidine ring. However, a comprehensive predictive model for the reactivity of this compound with a diverse set of reagents is not yet available in the scientific literature.

Advanced Spectroscopic and Chromatographic Characterization of 6 Chloro 5 Nitropyrimidin 4 Amine and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Chloro-5-nitropyrimidin-4-amine and its reaction products in solution. nih.govlibretexts.org By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, researchers can map out the precise connectivity of atoms within a molecule. libretexts.orgacdlabs.com

For instance, in the ¹H NMR spectrum of a related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the signals corresponding to the pyrimidine (B1678525) ring proton, the phenyl group protons, and the methyl group protons can be distinctly identified by their chemical shifts (δ) and multiplicities. nih.gov The single proton on the pyrimidine ring typically appears as a singlet, while the protons on the phenyl group exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The methyl protons also present as a singlet. nih.gov

¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. mnstate.edu The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule. mnstate.edu For 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, distinct signals for the carbon atoms of the pyrimidine ring, the phenyl ring, and the methyl group are observed at characteristic chemical shifts. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further establish the connectivity between protons on adjacent carbon atoms. libretexts.org

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.51 | s (singlet) | Pyrimidine-H |

| ¹H | 7.37-7.39 | m (multiplet) | Phenyl-H |

| ¹H | 7.15-7.17 | m (multiplet) | Phenyl-H |

| ¹H | 3.57 | s (singlet) | CH₃ |

| ¹³C | 156.6, 153.9, 152.4 | - | Pyrimidine-C |

| ¹³C | 142.2, 129.8, 128.6, 126.3 | - | Phenyl-C |

| ¹³C | 41.7 | - | CH₃-C |

| Data derived from a study on 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with high accuracy, typically to within a few parts per million (ppm). nih.govnih.gov This level of accuracy allows for the confident determination of the elemental composition of this compound and its reaction products. nih.gov

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can provide full-scan mass spectra, which are valuable for identifying unknown compounds and for retrospective data analysis. nih.govnih.gov In addition to providing the molecular ion peak, HRMS can induce fragmentation of the molecule, yielding a characteristic pattern of fragment ions. libretexts.org The analysis of these fragmentation patterns provides crucial information about the compound's structure. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For aromatic nitro compounds, the loss of the nitro group (NO₂) is a frequently observed fragmentation. miamioh.edu

For example, the electrospray ionization (ES-MS) of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine shows a prominent peak corresponding to the protonated molecule [(M+H)⁺] at an m/z (mass-to-charge ratio) of 265.0. nih.gov High-resolution analysis would provide a much more precise mass, confirming the elemental formula C₁₁H₉ClN₄O₂. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for a Related Compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 215.03304 | 141.3 |

| [M+Na]⁺ | 237.01498 | 149.9 |

| [M-H]⁻ | 213.01848 | 142.4 |

| Data for the related compound 6-chloro-5-nitro-N-prop-2-enylpyrimidin-4-amine. uni.lu |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrimidine derivatives. researchgate.net Reversed-phase HPLC, utilizing C8 or C18 silica (B1680970) gel columns, is a common method for separating these compounds. researchgate.net The separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase. By using a suitable mobile phase, often a mixture of water and an organic solvent like acetonitrile, and a detector such as a UV-Vis spectrophotometer, HPLC can provide quantitative information about the purity of this compound and its reaction products. creative-proteomics.com

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 μm). nih.gov This results in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov UPLC, often coupled with mass spectrometry (UPLC-MS), is particularly well-suited for the analysis of complex mixtures and for the detection of trace impurities in samples of this compound. nih.govmedchemexpress.cn The use of ion-pairing reagents can be employed to enhance the retention of highly polar pyrimidine derivatives on reversed-phase columns. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. bldpharm.com By spotting a small amount of the reaction mixture onto a TLC plate and developing it with a suitable solvent system, the disappearance of starting materials and the appearance of products can be visualized, often under UV light. This allows chemists to determine the optimal reaction time and to quickly assess the outcome of a reaction involving this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

For example, the crystal structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine has been determined by X-ray single crystal diffraction. nih.gov The analysis revealed that the crystal belongs to the triclinic space group P1. nih.gov The dihedral angle between the pyrimidine and phenyl rings was found to be 79.67 (8)°. nih.govnih.gov The crystal structure is stabilized by π–π stacking interactions between the pyrimidine rings of adjacent molecules. nih.govnih.gov This detailed structural information is invaluable for understanding the intermolecular interactions that govern the solid-state properties of the compound.

Table 3: Crystal Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C₁₁H₉ClN₄O₂ |

| Molecular Weight | 264.67 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.8980 (14) |

| b (Å) | 8.9282 (18) |

| c (Å) | 11.427 (2) |

| α (°) | 73.76 (3) |

| β (°) | 86.80 (3) |

| γ (°) | 84.21 (3) |

| Volume (ų) | 672.0 (2) |

| Z | 2 |

| Data derived from a study on 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

The spectroscopic characterization of this compound and its derivatives is crucial for confirming molecular structures, investigating electronic properties, and monitoring chemical transformations. Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the chromophoric system.

Infrared (IR) Spectroscopy

The primary amino group (-NH₂) typically exhibits two distinct stretching vibrations in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. A scissoring vibration for the -NH₂ group is also expected around 1650-1580 cm⁻¹.

The nitro group (-NO₂) is characterized by two strong absorption bands. The asymmetric stretching vibration is typically observed in the 1560-1520 cm⁻¹ range, and the symmetric stretching vibration appears in the 1360-1320 cm⁻¹ region. The presence of the electron-withdrawing nitro group and the chloro atom on the pyrimidine ring can influence the exact position of these bands.

The C-Cl stretching vibration for chloro-substituted pyrimidines generally appears in the 800-600 cm⁻¹ region. The pyrimidine ring itself will display a series of characteristic stretching and bending vibrations. For comparison, the IR spectrum of a related compound, 2,4-dichloro-6-methyl-5-nitropyrimidine, shows characteristic bands that can be informative.

The expected IR absorption bands for this compound are summarized in the interactive table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3300 |

| Amino (-NH₂) | Symmetric N-H Stretch | 3300 - 3200 |

| Amino (-NH₂) | N-H Scissoring | 1650 - 1580 |

| Nitro (-NO₂) | Asymmetric N=O Stretch | 1560 - 1520 |

| Nitro (-NO₂) | Symmetric N=O Stretch | 1360 - 1320 |

| Aromatic Ring | C=N and C=C Stretching | 1600 - 1400 |

| C-H | Aromatic C-H Stretch | ~3100 - 3000 |

| C-Cl | C-Cl Stretch | 800 - 600 |

This table is based on established group frequencies and data for analogous compounds.

In the course of chemical reactions, such as the substitution of the chloro group or the reduction of the nitro group, significant changes in the IR spectrum would be observed. For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced by another functional group, the characteristic C-Cl absorption band would disappear, and new bands corresponding to the incoming group would appear. Similarly, the reduction of the nitro group to an amino group would result in the disappearance of the strong -NO₂ stretching bands and the appearance of new N-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions within the molecule. The pyrimidine ring, substituted with chromophoric (-NO₂) and auxochromic (-NH₂, -Cl) groups, constitutes a conjugated system that absorbs in the UV region.

The electronic structure of the molecule is heavily influenced by the interplay between the electron-donating amino group and the electron-withdrawing nitro group and pyrimidine ring. This internal charge transfer character is expected to give rise to intense π → π* transitions. The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring and the amino group can also participate in n → π* transitions, which are typically of lower intensity.

While specific experimental λmax values for this compound are not detailed in the available literature, related compounds provide a basis for estimation. For example, various substituted nitropyrimidines exhibit strong absorptions in the 250-400 nm range. The solvent used for spectral acquisition can also influence the position and intensity of the absorption bands.

The expected UV-Vis absorption data for this compound is presented in the interactive table below.

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 300 | High |

| π → π (Charge Transfer) | 320 - 400 | Moderate to High |

| n → π* | > 400 | Low |

This table is based on the analysis of structurally related aromatic and heterocyclic compounds.

Reactions involving the functional groups of this compound would lead to predictable shifts in the UV-Vis spectrum. For instance, the substitution of the chloro group can cause a bathochromic (red) or hypsochromic (blue) shift depending on the electronic nature of the incoming substituent. Reduction of the nitro group to an amino group would significantly alter the electronic structure, leading to a substantial shift in the absorption maxima, typically a hypsochromic shift as the strong electron-withdrawing effect of the nitro group is removed. The study of these spectral shifts is a powerful tool for monitoring reaction progress and characterizing the resulting products.

Biological Activity and Structure Activity Relationship Sar Studies of Derivatives Derived from 6 Chloro 5 Nitropyrimidin 4 Amine

Evaluation of Antiproliferative and Anticancer Activities

The pyrimidine (B1678525) core is a privileged structure in the design of anticancer agents, and derivatives of 6-chloro-5-nitropyrimidin-4-amine have been extensively investigated for their ability to inhibit the growth of cancer cells.

A novel series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their growth inhibitory activities against 60 human tumor cell lines. nih.gov The study revealed that introducing a simple benzoic acid moiety resulted in an average growth inhibition of 57.2%. nih.gov A significant finding was that the introduction of halogen-substituted aromatic acids dramatically improved the cytotoxic properties of the derivatives. nih.gov Specifically, replacing a fluorine atom with chlorine at the para position of the benzoic acid substituent led to the best activity profile. nih.gov Several compounds showed good inhibitory activity against renal cancer cell lines, with one compound, in particular, demonstrating higher potency than the standard drugs sunitinib (B231) and sorafenib (B1663141) based on its IC50 values. nih.gov

In another study, new 6-substituted 1H-benzimidazole derivatives were synthesized from precursors including 4-chloro-o-phenylenediamine. rsc.org Several of these compounds exhibited strong anticancer activity against five tested cell lines, with IC50 values ranging from 1.84 to 10.28 μg/mL, which is comparable to the anticancer drug paclitaxel. rsc.org

Furthermore, the synthesis of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are bioisosteres of purines, has yielded compounds with notable antiproliferative effects. nih.gov One derivative showed a particularly strong effect against the MCF-7 breast cancer cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. nih.gov For instance, one compound displayed a high selective index of 19.3 for MCF-7 cells, while another had a selective index of 3.7 for MDA-MB-231 cells. nih.gov

Derivatives of 6-chloro-7-methyl-5H- nih.govnih.govchemicalbook.comthiadiazolo[3,2-a]pyrimidin-5-one have also been synthesized and tested for anticancer activity against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines. researchgate.net One compound in this series, [MTDP4(9)], demonstrated good anticancer activity against both cell lines. researchgate.net

The following table summarizes the antiproliferative activity of selected pyrimidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Activity (IC50) | Reference |

| 12c | Renal Cancer | More potent than Sunitinib | nih.gov |

| 1d, 2d, 3s, 4b, 4k | Various (5 cell lines) | 1.84 - 10.28 µg/mL | rsc.org |

| Compound 2 | MCF-7 (Breast) | 4.3 ± 0.11 µg/mL | nih.gov |

| [MTDP4(9)] | T-47D (Breast), NCI-H226 (Lung) | Good activity | researchgate.net |

Assessment of Antimicrobial and Antifungal Properties

The this compound scaffold has also been utilized to develop agents with antimicrobial and antifungal properties. The parent compound itself is noted to possess antifungal characteristics. chemicalbook.com

In one study, new pyrimidine derivatives were synthesized from 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and screened for their inhibitory activity against various microbes. researchgate.netresearchgate.net The results indicated that some compounds were sensitive to specific bacterial strains. For example, compound 13 was effective against certain isolates of S. aureus and S. saprophyticus, while compound 4 showed sensitivity against some isolates of E. coli and K. pneumoniae. researchgate.netresearchgate.net However, all isolates of S. pyogenes were resistant to all tested compounds, and none of the compounds showed antifungal effects against C. albicans and C. glabrata. researchgate.netresearchgate.net

Another study focused on the synthesis of 6-substituted pyrimidine-2,4-dione derivatives and their evaluation for antimicrobial activity against E. coli and S. aureus. medwinpublishers.com Several of the synthesized compounds demonstrated good to moderate antibacterial activity compared to standard drugs. The structure-activity relationship analysis revealed that derivatives with electron-withdrawing substituents on the phenyl ring at the para position had poorer activity than those with no substituents or electron-donating groups. medwinpublishers.com

A separate investigation into N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives found that several compounds displayed potent antibacterial activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 2 to 16 μg/mL. rsc.org One compound, 4k, also exhibited potent antifungal activity against Candida albicans and Aspergillus niger with MIC values between 8 and 16 μg/mL, comparable to the standard drug fluconazole. rsc.org

The antimicrobial activity of selected derivatives is summarized in the table below.

| Compound ID | Target Microbe | Activity (MIC) | Reference |

| Compound 13 | S. aureus, S. saprophyticus | Sensitive | researchgate.netresearchgate.net |

| Compound 4 | E. coli, K. pneumoniae | Sensitive | researchgate.netresearchgate.net |

| 1d, 2d, 3s, 4b, 4k | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 µg/mL | rsc.org |

| Compound 4k | C. albicans, A. niger | 8 - 16 µg/mL | rsc.org |

Studies on Enzyme Inhibition (e.g., CDK1/CDK2/CDK9 Inhibition)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and gene transcription, making them prime targets for anticancer drug development. Derivatives based on the pyrimidine scaffold have been identified as potent inhibitors of various CDKs.

A series of N²,N⁴-disubstituted pyrimidine-2,4-diamines were designed and synthesized, showing potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems. nih.gov The most potent inhibitors, compounds 3g and 3c, had IC50 values of 83 nM and 65 nM for CDK2 and CDK9, respectively. nih.gov The comparable inhibitory activities against both CDK2 and CDK9 suggest that these compounds may function as pan-CDK inhibitors. nih.gov

Further research into 2,4,5-trisubstituted pyrimidine derivatives identified compounds with potent and selective CDK9 inhibition. nih.gov For instance, compound 30m showed a high selectivity for CDK9 over CDK1 and CDK2 (100-fold) and was a potent anti-proliferative agent in ovarian cancer and chronic lymphocytic leukemia cells. nih.gov Another derivative, LDC000067, with a 2,4-aminopyrimidine scaffold, also demonstrated significant selectivity for CDK9 over other CDKs. nih.gov Riviciclib, another pyrimidine derivative, was found to inhibit CDK1, CDK4, and CDK9 with IC50 values of 79 nM, 63 nM, and 20 nM, respectively. nih.gov

The inhibitory activities of these pyrimidine derivatives against various CDKs are presented in the table below.

| Compound | Target Enzyme | Inhibitory Concentration (IC50/Ki) | Reference |

| 3g | CDK2/cyclin A | 83 nM | nih.gov |

| 3c | CDK9/cyclin T1 | 65 nM | nih.gov |

| 9s | CDK9 | Ki = 14 nM | nih.gov |

| 30m | CDK9 | Ki = 10 nM | nih.gov |

| Riviciclib | CDK9 | 20 nM | nih.gov |

| Riviciclib | CDK4 | 63 nM | nih.gov |

| Riviciclib | CDK1 | 79 nM | nih.gov |

| LDC000067 | CDK9 | 44 nM | nih.gov |

Exploration of Other Pharmacological Applications

Beyond cancer and microbial infections, derivatives of the pyrimidine core have been explored for other therapeutic uses, such as in the prevention of thrombotic events.

Inspired by the antithrombotic activity of ticagrelor, two series of novel N⁶ derivatives of 8-azapurine (B62227) (1,2,3-triazolo-[4,5-d]pyrimidine) were designed and synthesized as antiplatelet agents. nih.gov These compounds were synthesized using 4,6-dichloropyrimidine (B16783) as a starting material. The synthesized compounds were evaluated for their ability to inhibit ADP-induced platelet aggregation. nih.gov The N⁶ amino derivatives (Series I) showed specific antiplatelet activity, with compound Io exhibiting an inhibition rate of 86.3% and an IC50 value of 0.82 μM, which was comparable to ticagrelor. The introduction of a hydrazone moiety at the N⁶ position (Series II) resulted in a significant improvement in antiplatelet aggregation activities, with several compounds achieving 100% inhibition at a 10 μM concentration. nih.gov

Rational Design and Synthesis of Pyrimidine-Core Ligands with Targeted Biological Activities

The rational design of pyrimidine-based ligands is a key strategy for developing compounds with specific and enhanced biological activities. This approach involves understanding the structure-activity relationships and utilizing computational and synthetic methods to create optimized molecules.

One study detailed a synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions, which can be used to generate new purine (B94841) libraries for drug discovery. chemrxiv.org The research investigated the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which unexpectedly led to disubstituted products. A computational study suggested that a Meisenheimer complex plays a crucial role in this reaction mechanism. chemrxiv.org

Another example of rational design involved the creation of metal-organic frameworks using a pyrimidine-4,6-dicarboxylate ligand. nih.govresearchgate.net The planar geometry of the pyrimidine-4,6-dicarboxylate dianion makes it a suitable bis-bidentate bridging ligand for constructing one-dimensional metal complexes. nih.govresearchgate.net

In the context of developing dual inhibitors, a hybrid strategy was employed to generate polypharmacological inhibitors of both BET proteins and kinases. nih.gov This involved incorporating pharmacophores that bind to the acetylated lysine (B10760008) binding pocket of BET proteins with a typical kinase hinge binder. This rational design approach, using a 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one core, led to the identification of a potent dual inhibitor of BRD4 and CDK9. nih.gov